2-Methylquinazolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
455279-79-5 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-methylquinazolin-7-amine |
InChI |
InChI=1S/C9H9N3/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,10H2,1H3 |
InChI Key |
UTDIQXNJBRSXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylquinazolin 7 Amine and Analogous Systems
Conventional Synthetic Routes to Quinazoline (B50416) Derivatives
Traditional methods for constructing the quinazoline scaffold have been refined over many years and remain fundamental in organic synthesis. These routes often involve the cyclization of appropriately substituted benzene (B151609) ring precursors.
Cyclization Reactions Utilizing Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are common starting materials for the synthesis of 4(3H)-quinazolinones, which are oxidized forms of quinazolines. tandfonline.combu.edu.egresearchgate.net The Niementowski quinazoline synthesis, first described in 1895, is a cornerstone reaction in this category. wikipedia.orgchemeurope.com It involves the thermal condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com While effective, this method often requires high temperatures and can be lengthy. nih.gov
A general representation of the Niementowski reaction is the heating of anthranilic acid with an excess of formamide (B127407) at around 120°C, which leads to a nearly quantitative yield of 4(3H)-quinazolinone through the elimination of water. bu.edu.eg Modifications of this reaction have been developed to improve yields and reaction conditions. bu.edu.eg
One common strategy involves the initial conversion of anthranilic acid derivatives to their corresponding N-acyl derivatives by reaction with acid chlorides. These intermediates then undergo cyclization with formamide to yield the desired 4(3H)-quinazolinones. bu.edu.eg Another variation involves the cyclization of N-acetyl anthranilic acid, which first forms a benzoxazinone (B8607429) intermediate that subsequently reacts with amines to furnish the quinazolinone product. tandfonline.com
| Starting Material | Reagent(s) | Product | Reference |
| Anthranilic acid | Formamide | 4(3H)-Quinazolinone | bu.edu.eg |
| Anthranilic acid | Acetic anhydride, then amine | 2-Methyl-3-substituted-quinazolin-4(3H)-one | tandfonline.com |
| 2-Nitrobenzoic acid derivatives | Formamide, In(III) or Bi(III) salts | Quinazolinones | arkat-usa.org |
Condensation Reactions with o-Aminobenzamides and Related Precursors
Ortho-aminobenzamides are versatile precursors for quinazolinone synthesis. nih.gov These compounds can undergo cyclocondensation with a variety of reagents, including aldehydes and orthoesters, to form the quinazoline ring system. tandfonline.comnih.govrsc.org For instance, the reaction of o-aminobenzamides with aldehydes can be catalyzed by copper salts or proceed via aerobic oxidation in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov
A metal-free approach involves the reaction of o-aminobenzamides with benzyl (B1604629) amines, using hydrogen peroxide as a green oxidant, to produce quinazolinones in moderate to good yields. rhhz.net The proposed mechanism involves the oxidation of the benzyl amine to benzaldehyde (B42025), followed by condensation with the o-aminobenzamide and subsequent oxidative cyclization. rhhz.net Furthermore, a novel metal-free synthesis of N-unsubstituted and N3-substituted quinazoline-2,4(1H,3H)-diones has been developed using o-aminobenzamides and carbon dioxide at atmospheric pressure and room temperature. acs.orgacs.org
| o-Aminobenzamide Derivative | Reagent(s) | Product | Conditions | Reference |
| o-Aminobenzamide | Benzyl amine, H2O2 | Quinazolinone | Metal-free, solvent-free, 120°C | rhhz.net |
| o-Aminobenzamide | CO2, DBN, P(OPh)3 | Quinazoline-2,4(1H,3H)-dione | Metal-free, atmospheric pressure, room temperature | acs.org |
| 2-Aminobenzamide | Benzaldehyde derivatives | 2,3-Dihydroquinazolin-4(1H)-one | Choline (B1196258) chloride:Urea (B33335) (DES), 100°C | orgchemres.org |
Multi-component Reactions for Quinazoline Ring Formation
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like quinazolines from simple starting materials in a single step. rsc.orgorganic-chemistry.org These reactions are advantageous as they can rapidly generate diverse molecular scaffolds.
A notable example is the one-pot, three-component reaction of anthranilonitrile, acyl chlorides, and ammonium (B1175870) acetate (B1210297), catalyzed by silica-supported Preyssler nanoparticles, to yield 4-aminoquinazolines. tandfonline.com Another efficient MCR involves the copper-catalyzed reaction of 2-iodo- or 2-bromobenzimidamides, aldehydes, and sodium azide (B81097) to produce 4-aminoquinazolines. organic-chemistry.org Cobalt catalysts have also been employed in a three-component cascade reaction of isocyanides, azides, and amines to access quinazoline derivatives under mild conditions. bohrium.com
Modern and Green Chemistry Approaches in Quinazoline Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and benign solvents, are increasingly being applied to quinazoline synthesis. nih.govrsc.org
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govresearchgate.netfrontiersin.org The application of microwaves has been particularly successful in the synthesis of quinazoline and quinazolinone derivatives. nih.govfrontiersin.orgbohrium.commdpi.com
For example, the Niementowski reaction can be significantly accelerated under microwave conditions. bu.edu.egnih.gov The synthesis of 6-substituted benzimidazo[1,2-c]-quinazolines was achieved through the microwave-assisted cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters, resulting in higher yields compared to classical heating. nih.gov Similarly, the synthesis of quinazolinones from 2-halobenzoic acids and amidines has been efficiently achieved through microwave-assisted iron-catalyzed cyclization in water, a green solvent. rsc.org Research has also demonstrated that 2-aminoaryl alkanone O-phenyl oximes react with aldehydes under microwave heating in the presence of ZnCl2 to produce quinazolines in high yields. acs.org
| Starting Materials | Reaction Type | Conditions | Outcome | Reference |
| Anthranilic acid, amines, orthoester | One-pot, one-step | Microwave irradiation | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.comtandfonline.com |
| 2-Aminophenyl)benzimidazole, ortho-esters | Cyclocondensation | Microwave irradiation, DMAC | Higher yield than conventional heating | nih.gov |
| 2-Halobenzoic acids, amidines | Iron-catalyzed cyclization | Microwave irradiation, water | Moderate to high yields | rsc.org |
| 2-Aminoaryl alkanone O-phenyl oximes, aldehydes | Condensation | Microwave irradiation, ZnCl2 | High yields of quinazolines | acs.org |
Deep Eutectic Solvent (DES) Mediated Syntheses
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. nih.govrsc.orgrsc.org They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, and possess desirable properties such as low toxicity, biodegradability, and high solvation capacity. nih.gov
The use of DESs has been successfully applied to the synthesis of quinazolinone derivatives. tandfonline.comrsc.orgresearchgate.net For instance, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction using a choline chloride:urea deep eutectic solvent. tandfonline.comtandfonline.com In this process, a pre-formed benzoxazinone intermediate reacts with various amines in the DES, which acts as both the solvent and a catalyst. tandfonline.com The proposed mechanism involves a nucleophilic attack of the amine on the benzoxazinone, leading to ring opening, which is stabilized by the hydrogen-bonding network of the DES, followed by cyclization and elimination of water. tandfonline.com Another green protocol utilizes a DES-mediated cyclization of o-aminobenzamides with aldehydes to produce substituted quinazolinones and dihydroquinazolinones in good to excellent yields. rsc.orgrsc.orgresearchgate.net
| Precursor(s) | Deep Eutectic Solvent | Product | Key Feature | Reference |
| Benzoxazinone, amines | Choline chloride:urea | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | DES acts as solvent and catalyst | tandfonline.comtandfonline.comsrce.hr |
| o-Aminobenzamide, aldehydes | L-(+)-tartaric acid:choline chloride | Substituted quinazolinones/dihydroquinazolinones | Greener, atom-economical | nih.govresearchgate.net |
| 2-Aminobenzamide, benzaldehyde derivatives | Choline chloride:urea | 2,3-Dihydroquinazolin-4(1H)-one | Green solvent and catalyst | orgchemres.org |
Transition Metal-Catalyzed Methodologies
The construction of the quinazoline core has been significantly advanced through the use of transition metal catalysts, which facilitate efficient bond formation under increasingly mild conditions.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone in the synthesis of N-heterocycles, including quinazolines. One-pot procedures often combine palladium-catalyzed N-arylation with subsequent cyclization and oxidation steps. For instance, a method for the N-monoarylation of amidines using a palladium catalyst has been extended to a one-pot synthesis of quinazolines. nih.gov This transformation involves the initial Pd-catalyzed coupling of an amidine with an aryl halide, followed by the addition of an aldehyde to the crude mixture, which then undergoes base-promoted imine formation, electrocyclization, and oxidation to yield the quinazoline product. nih.govorganic-chemistry.org This approach is valued for its efficiency and the ability to use a range of aryl bromides, chlorides, and triflates. nih.gov
Another innovative palladium-catalyzed approach involves the carbonylative coupling of 2-aminobenzylamine with aryl bromides. rsc.org This reaction proceeds through an aminocarbonylation–condensation–oxidation sequence in a one-pot fashion, where DMSO serves as both the solvent and the oxidant, to produce quinazoline scaffolds in moderate to good yields. rsc.org Furthermore, palladium-catalyzed Suzuki cross-coupling reactions are employed to functionalize pre-formed quinazoline rings, demonstrating the versatility of palladium in both the construction and derivatization of these heterocycles. mdpi.com
Table 1: Examples of Palladium-Catalyzed Quinazoline Synthesis
| Starting Materials | Catalyst System | Key Features | Yields |
|---|---|---|---|
| Aryl Halide + Amidine Hydrochloride | Pd₂(dba)₃ / Ligand | One-pot N-arylation/cyclization | Good to Excellent nih.gov |
| 2-Aminobenzylamine + Aryl Bromide | Palladium catalyst | Carbonylative coupling | Moderate to Good rsc.org |
| Bromo-substituted quinazoline + Boronic acid ester | Pd(dppf)Cl₂ | Suzuki cross-coupling | High mdpi.com |
Copper-Catalyzed Transformations
Copper-catalyzed reactions represent an economical and effective alternative for quinazoline synthesis. These methods often involve cascade reactions that efficiently build the heterocyclic core from simple starting materials. A notable example is the copper(I)-catalyzed synthesis of quinazolines from aryl aldehydes, using acetamide (B32628) as a nitrogen source and water as a hydrogen source. rsc.org This process proceeds via a cascade cyclization/hydrodehalogenation pathway and offers a unified route to diversely substituted quinazolines. rsc.org
Copper catalysts are also effective in C(sp³)–H functionalization reactions. For example, inexpensive copper acetate has been used to catalyze the reaction of 4-methylquinazolines with α-substituted β-nitrostyrenes, leading to the formation of pyrrolo[1,2-c]quinazolines in moderate to good yields. acs.orgnih.govfigshare.com This demonstrates copper's utility in elaborating the quinazoline scaffold through direct C-H bond activation. Additionally, a novel synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines has been developed using a catalytic amount of copper(I) bromide to react N-phenylbenzamidines with a benziodoxolone reagent. acs.org
Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling
Ruthenium catalysts have emerged as powerful tools for sustainable chemical synthesis, particularly through acceptorless dehydrogenative coupling (ADC) reactions, which generate hydrogen and water as the only byproducts. rsc.orgorganic-chemistry.org Bifunctional ruthenium NNN-pincer complexes have been reported for the efficient synthesis of quinazoline derivatives from the ADC of alcohols. rsc.org This method allows for the synthesis of a wide variety of substituted quinazolines from readily available 2-aminobenzyl alcohols, secondary alcohols, and nitriles under aerial conditions with low catalyst loading. rsc.org
Another strategy involves an in situ-formed ruthenium catalytic system that is highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to afford quinazoline products. marquette.edunih.gov The same catalytic system can also mediate the deaminative coupling of 2-aminobenzamides with amines to produce quinazolinones. marquette.edunih.gov These methods provide an efficient route to quinazoline derivatives without the need for stoichiometric oxidants or other reactive reagents. marquette.edunih.gov A commercially available ruthenium(II) complex has also been used effectively in a one-pot ADC synthesis of a diverse array of 2-substituted quinazolines. researchgate.net
Table 2: Ruthenium-Catalyzed Quinazoline Synthesis
| Reaction Type | Starting Materials | Catalyst | Key Features |
|---|---|---|---|
| Dehydrogenative Coupling | 2-Aminobenzyl alcohols + Alcohols/Nitriles | Ruthenium NNN-pincer complex | Acceptorless, atom-economical rsc.org |
| Dehydrogenative Coupling | 2-Aminophenyl ketones + Amines | In situ [Ru]/Ligand system | Highly selective, no toxic byproducts marquette.edunih.gov |
| Deaminative Coupling | 2-Aminobenzamides + Amines | In situ [Ru]/Ligand system | Efficient formation of quinazolinones marquette.edunih.gov |
| Dehydrogenative Coupling | Alcohols + Nitriles | Heterogeneous Ru nanocomposite | Reusable catalyst, good to excellent yields researchgate.net |
Rhodium-Catalyzed C-H Amidation/Cyclization Strategies
Rhodium-catalyzed C-H activation is a state-of-the-art strategy for the direct and efficient construction of complex molecules. In the context of quinazoline synthesis, rhodium(III)-catalyzed C-H amidation has been utilized to create advanced intermediates that can undergo subsequent cyclization. For example, the synthesis of indolo[1,2-c]quinazolines has been achieved through a rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones. nsf.gov This process is followed by an intramolecular cyclization, providing a direct route to these valuable fused heterocycles with high atom economy. nsf.gov
Another powerful application involves a relay catalysis system where rhodium(III) and zinc(II) work in concert. acs.org This dual catalytic system prepares quinazoline N-oxides from simple ketoximes and 1,4,2-dioxazol-5-ones. The reaction proceeds via a Rh(III)-catalyzed C–H activation–amidation of the ketoxime, followed by a Zn(II)-catalyzed cyclization. acs.org Rhodium catalysts have also been used for the direct C-H addition of 3,4-dihydroquinazolines to alkenes, which, after an oxidative workup, provides an effective method for synthesizing 2-substituted quinazolines. nih.gov
Metal-Free Oxidative Annulation Approaches
In a move towards greener and more sustainable chemistry, metal-free synthetic methods have gained significant attention. These approaches avoid the cost and potential toxicity associated with transition metals. A metal-free oxidative annulation reaction has been developed for the synthesis of 2-aminated quinazolines by reacting 2-aminobenzophenones with cyanamide (B42294) derivatives in the presence of an acid or base. mdpi.comnih.gov This method is noted for its mild conditions and the use of readily available starting materials, making it suitable for larger-scale synthesis. nih.gov
Another metal-free strategy involves the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid, which serve as in situ C1 and C2 sources, respectively, to produce quinazoline and 2-methylquinazoline (B3150966). mdpi.com Solvent choice can also be a critical factor in directing the outcome of metal-free reactions. A solvent-switchable selective oxidative annulation of arylamidines allows for the synthesis of either quinazolines or benzimidazoles. organic-chemistry.org In nonpolar solvents, an iodine(III) reagent promotes oxidative sp³C-H/sp²C-H cyclization to yield quinazolines, while polar solvents favor a different pathway. organic-chemistry.org Furthermore, a TEMPO-catalyzed method using K₂S₂O₈ as the oxidant offers an efficient route to quinazolines in polar solvents. organic-chemistry.org
Optimization of Reaction Conditions and Yields for 2-Methylquinazolin-7-amine Synthesis
While direct optimization studies specifically for this compound are not extensively detailed in the general literature, principles can be drawn from the synthesis of analogous structures, such as 2-methyl-3-substituted-quinazolin-4(3H)-ones. For these compounds, catalyst-free syntheses have been optimized by systematically varying the solvent and reaction temperature. orientjchem.orgscispace.comresearchgate.net
In one study, the synthesis of 2,3-dimethylquinazolin-4(3H)-one was attempted using butanol, ethanol, and propanol (B110389) at their respective reflux temperatures. The choice of solvent was found to significantly impact the reaction outcome, highlighting the importance of this parameter in optimizing the yield. orientjchem.org
For base-promoted syntheses of quinazolin-4-ones, the choice of base is critical. In the reaction of 2-fluoro-N-methylbenzamide with benzamide, a screen of bases (K₂CO₃, KOH, KOtBu, and Cs₂CO₃) revealed that Cs₂CO₃ in DMSO at 135 °C gave the highest yield (72%). nih.gov Decreasing the equivalents of either the base or the amide coupling partner led to a considerable drop in yield, demonstrating the sensitivity of the reaction to stoichiometry. nih.gov
Similarly, in an acid-mediated [4+2] annulation for the synthesis of N-benzyl-4-methylquinazolin-2-amine, a variety of acids were tested. Methanesulfonic acid (MsOH) was identified as the optimal promoter, providing the desired product in a 57% yield when the reaction was conducted in 1,4-dioxane (B91453) at 120 °C. mdpi.com
These examples underscore that the optimization of yield for a specific target like this compound would require a systematic investigation of parameters including the catalyst system (if any), solvent, temperature, base or acid promoter, and stoichiometry of the reactants.
Table 3: Optimization Parameters for Quinazoline Synthesis
| Reaction Type | Key Parameter Optimized | Reactants | Optimal Condition | Resulting Yield |
|---|---|---|---|---|
| Base-Promoted SNAr/Cyclization | Base and Solvent | 2-fluoro-N-methylbenzamide + Benzamide | Cs₂CO₃ in DMSO | 72% nih.gov |
| Acid-Mediated [4+2] Annulation | Acid Promoter | 2-Aminoacetophenone + N-benzyl cyanamide | MsOH in 1,4-dioxane | 57% mdpi.com |
| Catalyst-Free Condensation | Solvent | 2-methyl-4H-3,1-benzoxazin-4-one + Methyl amine | Ethanol (reflux) | Not specified, but solvent choice was critical orientjchem.org |
Chemical Reactivity and Derivatization Strategies for 2 Methylquinazolin 7 Amine and Its Analogues
Functionalization at the Quinazoline (B50416) Ring Positions (C-2, C-4, C-7)
The quinazoline ring offers multiple sites for chemical modification, with the C-2, C-4, and C-7 positions being particularly important for introducing structural diversity.
Introduction of Amino Groups
The introduction of amino groups onto the quinazoline scaffold is a common strategy for creating derivatives with potential pharmacological applications. researchgate.netscielo.br Nucleophilic aromatic substitution (SNAr) is a frequently employed method, particularly for functionalizing the C-4 position. chim.it This typically involves the reaction of a 4-chloroquinazoline (B184009) intermediate with various primary or secondary amines. chim.itresearchgate.net
Selective amination at different positions can be achieved through carefully designed synthetic routes. For instance, 2-amino-4-methoxyquinazolines can be synthesized by a sequential SNAr reaction, first introducing a methoxy (B1213986) group at the C-4 position, followed by amination at the C-2 position. chim.it The synthesis of 2,5-diamino-quinazolines has also been reported, starting from precursors like 2-amino-4-bromo-6-fluorobenzaldehyde, where the position of the fluorine atom corresponds to the C-7 position of the final quinazoline ring. scielo.br Furthermore, 3-amino-2-methylquinazolin-4(3H)-ones can be prepared from the corresponding anthranilic acid derivatives, serving as precursors for further functionalization. scielo.bringentaconnect.com
| Position | Method | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|---|
| C-4 | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinazoline | Primary/Secondary Amines | 4-Aminoquinazoline | chim.it |
| C-2 | Sequential SNAr | 2-Chloro-4-methoxyquinazoline | Amines (under reflux) | 2-Amino-4-methoxyquinazoline | chim.it |
| N-3 | Amination of Benzoxazinone (B8607429) | 4H-benzo[d] Current time information in Bangalore, IN.benthamdirect.comoxazin-4-one | Hydrazine Hydrate | 3-Aminoquinazoline | rroij.com |
| C-7 (analogue) | Cyclization | 2-amino-4-bromo-6-fluorobenzaldehyde | Diguanidinium Carbonate | 7-bromo-5-fluoroquinazolin-2-amine | scielo.br |
Halogenation and Subsequent Cross-Coupling Reactions
Halogenated quinazolines are versatile intermediates for generating novel polysubstituted derivatives through metal-catalyzed cross-coupling reactions. mdpi.com The introduction of a halogen, typically chlorine or bromine, at positions C-2, C-4, or C-6/C-7 creates a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.comnih.gov
The Suzuki-Miyaura cross-coupling is a widely used reaction for the arylation of halo-quinazolines, employing palladium catalysts to couple the quinazoline with arylboronic acids. mdpi.comingentaconnect.comfigshare.comresearchgate.net This method has been successfully applied to quinazolines containing unprotected amino groups. figshare.com Other significant cross-coupling reactions include the Buchwald-Hartwig amination for C-N bond formation, the Sonogashira coupling for introducing alkyne moieties, and the Heck reaction. mdpi.com A notable example involves the coupling of 7-bromo-2-methylquinazoline (B1291492) with potassium alkyl trifluoroborates, achieved through a nickel/photoredox dual catalysis system, demonstrating a modern approach to functionalizing the C-7 position. chim.it
| Reaction | Quinazoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halo-quinazoline (e.g., 4-chloro, 6-bromo) | Arylboronic Acids | Palladium (e.g., Pd(dcpf)Cl2, Pd(OAc)2) | Aryl-substituted Quinazoline | mdpi.comfigshare.com |
| Buchwald-Hartwig | Halo-quinazoline | Amines | Palladium-based | Amino-substituted Quinazoline | mdpi.com |
| Sonogashira | Halo-quinazoline | Terminal Alkynes | Palladium/Copper | Alkynyl-substituted Quinazoline | mdpi.com |
| Nickel/Photoredox | 7-Bromo-2-methylquinazoline | Potassium Alkyltrifluoroborates | Nickel/Photoredox Dual Catalysis | 7-Alkyl-2-methylquinazoline | chim.it |
| N-Arylation | 4-Chloroquinazoline | Anilines | Microwave-mediated | 4-Anilinoquinazoline (B1210976) | nih.gov |
Alkylation and Arylation Reactions
Direct alkylation and arylation of the quinazoline core, often via C-H activation, represent an efficient and atom-economical strategy for derivatization. benthamdirect.comfrontiersin.org Transition-metal catalysis, particularly with cobalt, has enabled the synthesis of quinazolines through the C-H activation of N-sulfinylimines and benzimidates. organic-chemistry.orgacs.org This approach avoids the pre-functionalization required in traditional cross-coupling reactions. acs.org
N-arylation is another key strategy, commonly performed at the C-4 position by reacting 4-chloroquinazolines with various anilines, often under copper catalysis or microwave irradiation. nih.govorganic-chemistry.orgthieme-connect.com More advanced methods include the copper-catalyzed dehydrogenative coupling of quinazoline-3-oxides with indoles to produce 4-(indol-3-yl)quinazolines and the electrochemical C-H arylation of quinazolinones to yield 2-arylquinazolinones. chim.itacs.org Photoredox and electrochemical methods have also been developed for the alkylation of the quinazoline scaffold. chim.it
| Reaction Type | Substrate | Reagent/Partner | Conditions | Product | Reference |
|---|---|---|---|---|---|
| C-H Arylation | Quinazolinone | Aryl Diazonium Salts | Electrochemical, Ionic Liquid | 2-Arylquinazolinone | acs.org |
| C-H Activation/Annulation | N-Sulfinylimines | Dioxazolones | Co(III)-catalysis | Quinazoline | acs.org |
| N-Arylation | 4-Chloroquinazoline | Anilines | Microwave Irradiation | 4-Anilinoquinazoline | nih.gov |
| Copper-Catalyzed N-Arylation | (2-Bromophenyl)methylamines | Amidine Hydrochlorides | CuBr, K2CO3, DMSO | Quinazoline Derivatives | thieme-connect.com |
| Dehydrogenative Coupling | Quinazoline-3-oxide | Indoles | CuCl2, O2, Methanol | 4-(Indol-3-yl)quinazoline | chim.it |
Formation of Schiff Bases
The primary amino group, such as the one at the C-7 position of 2-methylquinazolin-7-amine or at other positions in its analogues (e.g., N-3), is a versatile functional handle for forming Schiff bases (imines). sapub.orgnih.gov This reaction involves the condensation of the aminoquinazoline with an aldehyde or a ketone, typically in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. scielo.brmasterorganicchemistry.com The formation of the C=N (azomethine) bond is a robust and high-yielding transformation. rroij.comsapub.org
This strategy has been widely used to synthesize a variety of quinazoline-based Schiff bases by reacting amino-quinazolines with a diverse range of carbonyl compounds. ingentaconnect.comsapub.org For example, 3-amino-2-methylquinazolin-4(3H)-one and its 6-bromo analogue readily react with aldehydes and ketones, such as 2,3-indolinedione, to yield the corresponding imine derivatives. scielo.bringentaconnect.com These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems. scirp.org
| Aminoquinazoline Precursor | Carbonyl Compound | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Amino-2-methyl-quinazolin-4(3H)-one | Various Aldehydes/Ketones | Absolute Ethanol | Schiff Base (Imine) | sapub.org |
| 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | 2,3-Indolinedione | Glacial Acetic Acid (catalyst) | Schiff Base (Imine) | scielo.br |
| 4-Hydrazinoquinazoline (B1199610) Derivative | 4-Chlorobenzaldehyde | Piperidine (catalyst) | Schiff Base (Hydrazone) | scirp.org |
| 3-Aminoquinazoline Derivative | Pyrimidine (B1678525) Aldehydes | Ethanol, Acetic Acid | Schiff Base (Imine) | rroij.com |
Synthesis of Fused Heterocyclic Systems from Quinazoline Precursors
Quinazoline derivatives are excellent precursors for constructing fused polycyclic heterocyclic systems, which often exhibit significant biological activities.
Triazolo-, Imidazo-, and Tetrazino-Quinazolines
The synthesis of fused quinazolines involves the annulation of an additional heterocyclic ring onto the quinazoline core.
Triazolo-quinazolines can be synthesized through several routes. researchgate.net One common method involves the cyclization of a 4-hydrazinoquinazoline derivative. For instance, reaction with an appropriate one-carbon synthon or oxidative cyclization of an intermediate can lead to the formation of the triazole ring. researchgate.netresearchgate.net A prominent example is the synthesis of Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-c]quinazolines from the cyclization of Schiff bases derived from 4-hydrazinoquinazolines. scirp.org Another powerful method is the 1,3-dipolar cycloaddition reaction between a propargylated quinazoline and an azide (B81097), which yields 1,2,3-triazolo-quinazolines. mdpi.com
Imidazo-quinazolines are another important class of fused heterocycles. researchgate.net Their synthesis can be achieved through various strategies, including solid-phase synthesis starting from polymer-linked amino acids and 2-nitrobenzaldehyde. researchgate.net A common approach involves the cyclization of appropriately substituted 2-aminoquinazoline (B112073) or 3-aminoquinazolinone precursors. For example, a series of 7,8-dimethoxyimidazo[1,5-a]quinazolin-5(4H)-one derivatives were synthesized starting from methyl 2-amino-4,5-dimethoxybenzoate. mdpi.com
Tetrazino-quinazolines are synthesized from 4-hydrazinoquinazoline precursors. The reaction of a 4-hydrazinoquinazoline with phenylisothiocyanate yields a thiosemicarbazide (B42300) intermediate, which upon oxidative cyclization with bromine, forms a Current time information in Bangalore, IN.nih.govorganic-chemistry.orgresearchgate.nettetrazino[1,6-c]quinazoline thione derivative. scirp.orgjcsp.org.pk
| Fused System | Quinazoline Precursor | Key Reaction | Example Product | Reference |
|---|---|---|---|---|
| Triazolo-quinazoline | 4-Hydrazinoquinazoline Schiff Base | Cyclization | Current time information in Bangalore, IN.nih.govresearchgate.netTriazolo[4,3-c]quinazoline | scirp.org |
| Triazolo-quinazoline | Propargylated Quinazoline | 1,3-Dipolar Cycloaddition | 1,2,3-Triazol-4-yl-quinazoline | mdpi.com |
| Imidazo-quinazoline | 2-Aminoquinazoline derivative | Cyclization | Imidazo[1,5-a]quinazoline | researchgate.netmdpi.com |
| Tetrazino-quinazoline | 4-Hydrazinoquinazoline | Reaction with Phenylisothiocyanate & Oxidative Cyclization | Current time information in Bangalore, IN.nih.govorganic-chemistry.orgresearchgate.netTetrazino[1,6-c]quinazoline | scirp.orgjcsp.org.pk |
Quinazolino-Quinazolinone Derivatives
The synthesis of fused quinazolino-quinazolinone systems represents an advanced derivatization of the quinazoline core. These polycyclic structures are often assembled through cyclization reactions that build a new quinazolinone ring onto an existing quinazoline moiety. While direct synthesis from this compound is not extensively documented, analogous reactions reported for other aminoquinazoline isomers provide a viable strategic framework.
One such strategy involves the condensation of an aminoquinazoline with an anthranilic acid derivative. For instance, a reaction pathway has been described where a 4-amino-2-styrylquinazoline derivative is treated with anthranilic acid in glacial acetic acid. scirp.org This reaction proceeds through the formation of a secondary aminobenzoic acid intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazolino-quinazoline product. scirp.org
Applying this logic to this compound, a plausible synthetic route would involve its reaction with 2-aminobenzoic acid or a suitably substituted analogue. The initial step would be the formation of an amide bond or a related intermediate, followed by an intramolecular cyclization to construct the second quinazolinone ring. Depending on the reaction conditions and the specific reagents used, this could potentially lead to the formation of a linear or an angularly fused quinazolino-quinazolinone system. The reaction is anticipated to proceed via the initial formation of a secondary aminobenzoic acid derivative, which then undergoes intramolecular dehydration to form the fused polycyclic system. scirp.org
Table 1: Proposed Synthesis of a Quinazolino-Quinazolinone Derivative
| Reactant A | Reactant B | Proposed Intermediate | Final Product |
|---|
This approach highlights the potential of the 7-amino group to act as a nucleophile in reactions that extend the heterocyclic framework, leading to complex, multi-ring systems of interest in various fields of chemical research.
Pyrroloquinazolines
Pyrroloquinazolines are another important class of fused heterocycles where a pyrrole (B145914) ring is fused to the quinazoline core. The synthesis of these compounds can be approached through various methods that typically involve the construction of the pyrrole ring onto a pre-existing quinazoline or aniline (B41778) precursor. For this compound, the 7-amino group is the key functionality for building the adjoining pyrrole ring.
Synthetic strategies for pyrrolo[3,2-f]quinazolines, which involve fusion at the 6 and 7 positions of the quinazoline ring, have been developed starting from substituted 5-aminoindoles. nih.gov This suggests that a retrosynthetic approach for a pyrrolo[2,3-g]quinazoline would start from the 7-aminoquinazoline.
A classical method for pyrrole synthesis that could be adapted is the Paal-Knorr synthesis. This would involve the reaction of this compound with a 1,4-dicarbonyl compound (such as 2,5-hexanedione (B30556) or a derivative) under acidic conditions. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and dehydration to furnish the N-substituted pyrrole ring fused to the quinazoline scaffold.
Another potential strategy involves a multi-step sequence:
Alkylation/Acylation: The 7-amino group can be functionalized with a group containing a reactive methylene (B1212753) and a nitrile or ester function (e.g., ethyl bromopyruvate).
Reductive Cyclization: The introduced side chain can then be cyclized. For example, reduction of a nitrile group to an amine, followed by intramolecular condensation with a ketone, can form the pyrrole ring.
These proposed pathways leverage the nucleophilic character of the 7-amino group to initiate ring-forming sequences, providing access to the valuable pyrroloquinazoline scaffold.
Chemoselective Transformations of the 7-Amine Functionality
The 7-amino group of this compound is a primary aromatic amine, making it amenable to a wide range of chemoselective transformations. This functionality serves as a versatile handle for introducing diverse substituents and building more complex molecules, without altering the core quinazoline structure, unless cyclization is the intended goal. The reactivity of this group is analogous to that of other aminoquinazolines and aromatic amines in general. scielo.br
Key chemoselective reactions include:
N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base to form the corresponding amides. This transformation is useful for modifying the electronic properties of the molecule or for introducing further points of attachment.
N-Alkylation: Reaction with alkyl halides or other alkylating agents can yield secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amine derivatives. nih.gov
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions (typically with acid catalysis and removal of water) leads to the formation of imines (Schiff bases). These intermediates are valuable for further synthetic elaborations, including reduction to secondary amines or participation in cyclization reactions. rroij.com
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, a common functional group in medicinal chemistry.
Diazotization and Subsequent Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the 7-position.
The ability to perform these transformations selectively on the 7-amino group allows for the systematic exploration of structure-activity relationships in analogue synthesis.
Table 2: Potential Chemoselective Reactions of the 7-Amine Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Acylation | Acetyl chloride, Pyridine (B92270) | N-(2-Methylquinazolin-7-yl)acetamide |
| N-Alkylation (Reductive Amination) | Benzaldehyde (B42025), NaBH(OAc)₃ | 7-(Benzylamino)-2-methylquinazoline |
| Schiff Base Formation | 4-Chlorobenzaldehyde, Acetic acid | N-(4-Chlorobenzylidene)-2-methylquinazolin-7-amine |
| Sulfonamide Formation | p-Toluenesulfonyl chloride, Pyridine | N-(2-Methylquinazolin-7-yl)-4-methylbenzenesulfonamide |
Molecular and Mechanistic Insights into Biological Interactions of 2 Methylquinazolin 7 Amine Analogues
Investigations into Molecular Target Binding and Modulation
The quinazoline (B50416) scaffold is a versatile structure in medicinal chemistry, and analogues of 2-methylquinazolin-7-amine have been the subject of numerous studies to understand their interactions with various biological targets. These investigations have revealed that modifications to the core structure can lead to potent and selective modulation of enzymes and receptors.
Analogues of 2-methylquinazoline (B3150966) have demonstrated significant inhibitory activity against several classes of enzymes critical to cellular function and disease progression.
Kinase Inhibition The quinazoline framework is a well-established scaffold for designing protein kinase inhibitors. ekb.eg Several analogues have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.egnih.gov For instance, certain 2-methylquinazoline derivatives show low nanomolar inhibition of EGFR, VEGFR-2, and PDGFR-β. nih.gov Some compounds exhibit dual inhibitory action, such as hybrid 9a which is a potent dual inhibitor of EGFRT790M and VEGFR-2. tandfonline.com Other kinases like c-Raf, a key component of the MAPK/ERK signaling pathway, and c-Met are also targeted by specific quinazoline derivatives. tandfonline.comnih.gov
Reductase Inhibition Dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids, has been a target for quinazoline-based inhibitors. scirp.orgresearchgate.netnih.gov Docking studies suggest that these compounds can interact strongly with the DHFR active site. scirp.orgscirp.org Additionally, difluoro-substituted N10-propargyl and N10-methylquinazoline antifolates have been synthesized and evaluated as inhibitors of thymidylate synthase (TS), another key enzyme in nucleotide biosynthesis, although they were found to be poorer inhibitors than their nonfluorinated parent compounds. nih.gov
Oxidase Inhibition Derivatives of 2-methylquinazoline have been investigated as inhibitors of monoamine oxidases (MAO), enzymes that metabolize key neurotransmitters. royalsocietypublishing.orgresearchgate.net Studies on N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides showed that some compounds provided submicromolar inhibition of both MAO-A and MAO-B. royalsocietypublishing.org Furthermore, N-phenethyl-quinazolin-4-yl-amine derivatives have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. mdpi.comnih.gov
Table 1: Inhibition of Various Enzymes by 2-Methylquinazoline Analogues
Generated code The assembly of monomeric proteins into functional polymeric structures represents a critical class of protein-protein interactions. A key example is the polymerization of α- and β-tubulin heterodimers to form microtubules, which is a validated target for anticancer drugs. nih.gov Several 2-methylquinazoline analogues function by interfering with this specific protein-protein interface.
These compounds act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding event prevents the incorporation of tubulin dimers into the growing microtubule polymer, leading to a net depolymerization and disruption of the microtubule network. nih.govnih.gov For example, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 14) is a potent inhibitor of tubulin assembly and shows exceptionally strong inhibition of colchicine binding to tubulin. nih.gov This direct interference with the assembly of tubulin subunits is a clear example of modulating a protein-protein interface.
Cellular Pathway Modulation Studies (in vitro Models)
The binding of 2-methylquinazoline analogues to their molecular targets translates into significant effects on cellular pathways, particularly those involved in cell division and structure. These effects have been extensively studied in various in vitro cancer cell models.
Analogues of 2-methylquinazoline are potent microtubule-targeting agents. nih.gov Their primary mechanism involves the inhibition of tubulin polymerization, which disrupts the dynamic equilibrium of the microtubule network essential for cell division, intracellular transport, and maintenance of cell shape. nih.govresearchgate.net
Studies using immunofluorescent microscopy have visually confirmed the disruptive effects of these compounds on the cellular cytoskeleton. nih.gov Treatment of cancer cells, such as the A549 lung carcinoma line, with verubulin (B1683795) analogues containing a 2-methyl-tetrahydroquinazoline core leads to a pronounced or even complete disruption of microtubules. nih.gov The resulting diffuse distribution of stained tubulin subunits is characteristic of microtubule depolymerizing agents. nih.gov Compounds such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been shown to disrupt cellular microtubules effectively. nih.gov This activity is often linked to binding at the colchicine site of tubulin, which prevents the proper assembly of the mitotic spindle. nih.govnih.gov
**Table 3: Effects of 2-Methylquinazoline Analogues on Microtubule Polymerization**
```html
Generated code Table of Mentioned Compounds
Compound Name Reference in Text This compound Subject of Article 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one 1, 2, 14, Table 3, Table 4 Verubulin 7, Table 3 Hybrid 9a 18, Table 1, Table 4 Hybrid 16a 18, Table 1, Table 4 Hybrid 26a 18, Table 4 Compound 16 27, Table 1 Compound 107 (3-methylquinazolinone derivative) 5, Table 1, Table 4 Benzimidazole-quinazolinone derivative (108) 5, Table 1, Table 4 Compound 37 (quinazoline-hydroxamic acid hybrid) 6, Table 1 N-phenethyl-quinazolin-4-yl-amines 8, 28, Table 1 (4-hydroxy-3-methoxybenzylidene) substituted acetohydrazide 14, Table 1 4-(furan-2-yl)-7-methylquinazolin-2-amine (5m) 3, 12, Table 2 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) 3, 12, Table 2 Compound 9x (aminopentylpiperidine substituted) 3, 12, Table 2 Compound 10d (4-[(piperidin-1-yl)methyl]aniline substituted) 3, 12, Table 2 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (38) 13, Table 2 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine 23 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) 25 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (102) 5, Table 3 N-(4-chlorophenyl)-2-methylquinazolin-4-amine 4, Table 4 Compound 10 (6,7-dimethoxyquinazolinyl moiety) 2, Table 4 Compound 3d 22, Table 4 Difluoro-substituted quinazoline antifolates 19, Table 1
Cellular Pathway Modulation Studies (in vitro Models)
Apoptosis Induction in Cellular Systems
Quinazoline derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. The pro-apoptotic activity of these compounds is often mediated through the modulation of key cellular pathways.
One synthetic analogue, 3-amino-2-methylquinazolin-4(3H)-one, demonstrated a potent cytotoxic and growth-inhibiting effect on various cancer cell lines, including AMN3, HEp2, and GB cells. uomustansiriyah.edu.iquomustansiriyah.edu.iq The cell death induced by this compound was attributed to apoptosis, which involved the modulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST). uomustansiriyah.edu.iquomustansiriyah.edu.iq Similarly, another class of analogues, 4-anilinoquinazolines, has been identified as effective inducers of apoptosis. For instance, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a highly active apoptosis inducer, activating caspase-3 with high potency in T47D breast cancer cells. acs.org The activation of caspases, which are key executioner enzymes in the apoptotic cascade, is a common mechanism for quinazoline derivatives.
The induction of apoptosis by quinazoline analogues often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A natural quinazoline derivative isolated from a marine sponge was found to induce apoptosis in MCF-7 breast cancer cells by promoting the generation of reactive oxygen species (ROS). mdpi.com This oxidative stress led to the activation of both intrinsic and extrinsic pathways, characterized by the upregulation of Caspase-9 and Caspase-8, respectively. mdpi.com Furthermore, these compounds can alter the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Studies have shown that active quinazoline derivatives can down-regulate the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic Bax/Bcl-2 ratio, thereby pushing the cell towards apoptosis. mdpi.comfrontiersin.org This modulation leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3/7, culminating in apoptotic cell death. nih.gov
Impact on Tumor Vasculature Disruption (in vivo animal models)
Select analogues of this compound function as vascular disrupting agents (VDAs), which act by targeting and destroying the established blood vessels within a tumor. This mechanism is distinct from anti-angiogenesis, which prevents the formation of new vessels. Many small-molecule VDAs, including certain quinazoline derivatives, function by interacting with the tubulin-microtubule system in rapidly proliferating tumor endothelial cells. mdpi.com
A notable example is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which has been identified as a promising anticancer lead that inhibits tumor growth. researchgate.net This compound and its analogues represent a class of tubulin-binding agents that function as tumor-vascular disrupting agents. mdpi.comresearchgate.net By binding to tubulin, these agents disrupt microtubule dynamics, which is critical for maintaining the shape and function of endothelial cells. This disruption initiates a signaling cascade that leads to profound changes in the cytoskeleton, causing the endothelial cells to round up and detach, ultimately leading to the collapse of the tumor's vascular network. mdpi.com
The consequence of this vascular shutdown is a rapid deprivation of oxygen and nutrients to the tumor core, leading to extensive secondary necrosis of cancer cells. The effectiveness of VDAs like the tubulin-destabilizing agent BPR0L075 has been demonstrated in human breast cancer xenografts. plos.org A single dose can cause a significant reduction in vascular perfusion within hours, a phenomenon that can be visualized through non-invasive imaging techniques. plos.org While the vasculature may show signs of recovery within 24 hours, the initial disruption is often sufficient to cause widespread tumor cell death. plos.org This targeted attack on existing tumor neovasculature makes quinazoline-based VDAs a promising strategy in cancer therapy. mdpi.com
Preclinical Pharmacological Investigations (in vitro and in vivo Animal Models, non-human)
In Vitro Antiproliferative Activity Against Various Cell Lines
Analogues of this compound have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability.
Derivatives of 2-methyl-quinazolin-4(3H)-one have been extensively studied. For example, various synthesized derivatives showed potent activity against liver (HepG2) and breast (MCF-7) cancer cell lines. scirp.org One derivative incorporating an N-azetidinone-4-amino moiety exhibited slightly better activity against HepG2 (IC₅₀ 7.09 µM/L) than the reference drug doxorubicin (B1662922) (IC₅₀ 8.55 µM/L) and comparable activity against MCF-7 cells. scirp.org Other modifications, such as the fusion of a triazine ring or the addition of a phenyl thiosemicarbazide (B42300) side chain, also resulted in marked anticancer activity against both cell lines. scirp.orgresearchgate.net
The antiproliferative activity is not limited to these cell lines. Quinazoline derivatives have shown efficacy against lung (A549, NCI-H460), colon (HCT116, HT-29), prostate (PC3), and cervical (HeLa) cancer cells, with IC₅₀ values often in the micromolar range. nih.govaurak.ac.ae For instance, a series of 2,4-disubstituted quinazolines were evaluated against a panel of 60 human tumor cell lines by the National Cancer Institute. ekb.eg Certain compounds from this series showed potent activity, which was later attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR). ekb.eg The data below summarizes the in vitro antiproliferative activity of selected 2-methylquinazoline analogues.
| Compound/Derivative Type | Cell Line | Activity (IC₅₀ in µM/L) | Source |
|---|---|---|---|
| Thiourea derivative (10) | HepG2 (Liver) | 16.35 | scirp.org |
| Thiourea derivative (10) | MCF-7 (Breast) | 68.75 | scirp.org |
| Phenyl thiosemicarbazide derivative (19) | HepG2 (Liver) | 18.79 | scirp.org |
| Phenyl thiosemicarbazide derivative (19) | MCF-7 (Breast) | 13.46 | scirp.org |
| Triazinoquinazoline (18) | HepG2 (Liver) | 31.85 | scirp.org |
| Triazinoquinazoline (18) | MCF-7 (Breast) | 29.46 | scirp.org |
| N-Azetidinone derivative (23) | HepG2 (Liver) | 7.09 | scirp.org |
| N-Azetidinone derivative (23) | MCF-7 (Breast) | 11.94 | scirp.org |
| Quinazoline derivative (CM9) | U-87MG (Glioblastoma) | 18.4 | frontiersin.org |
| Quinazoline derivative (CM9) | HT-29 (Colon) | 24.6 | frontiersin.org |
Investigations of Antimicrobial Mechanisms (Antibacterial, Antifungal)
The quinazoline scaffold is a versatile pharmacophore that also gives rise to compounds with significant antimicrobial properties. Research has focused on synthesizing and evaluating various 2-methylquinazoline analogues for their efficacy against a range of pathogenic bacteria and fungi.
The mechanisms underlying the antibacterial activity of quinazolinones are varied and can include the inhibition of essential cellular processes. Some derivatives are thought to act as inhibitors of DNA gyrase or Penicillin-Binding Proteins (PBPs), while others may interfere with tubulin polymerization, a mechanism that can affect both eukaryotic and prokaryotic cells. researchgate.net
Numerous studies have demonstrated the broad-spectrum potential of these compounds. A series of novel 2-methyl-3-(2-(substituted ylidene)hydrazinyl)quinazolin-4(3H)-ones exhibited mild to good antibacterial activity and mild to moderate antifungal activity. rjptonline.org For instance, one derivative displayed activity against S. aureus and K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/ml, comparable to the standard drug Ciprofloxacin. rjptonline.org Another study on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives reported moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org
In the realm of antifungal research, certain arylidene-based quinazolin-4(3H)-one motifs have shown particular promise. The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a highly active agent, with a potent MIC value of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against the fungi Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov The data below highlights the antimicrobial efficacy of selected 2-methylquinazoline analogues.
| Compound/Derivative Type | Microorganism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Compound VIIg (pyrazole analog) | S. epidermidis | 3.9 | rjptonline.org |
| Compound VIIg (pyrazole analog) | S. aureus | 7.81 | rjptonline.org |
| Compound VIIg (pyrazole analog) | E. coli | 7.81 | rjptonline.org |
| Compound VIIi (pyrazole analog) | S. aureus | 7.81 | rjptonline.org |
| Compound VIIi (pyrazole analog) | K. pneumoniae | 7.81 | rjptonline.org |
| Compound 3m (arylidene-based) | S. aureus | 1.95 | nih.gov |
| Compound 3m (arylidene-based) | C. albicans | 3.90 | nih.gov |
| Compound 3m (arylidene-based) | A. niger | 3.90 | nih.gov |
| Compound 5c (disubstituted quinazoline) | C. neoformans | 4 | ekb.eg |
| Compound 4 (disubstituted quinazoline) | C. albicans | 8 | ekb.eg |
Anti-inflammatory Response Modulation (e.g., Nitric Oxide Production Inhibition)
Analogues of this compound have been investigated for their ability to modulate inflammatory responses, a key factor in many chronic diseases. A primary mechanism through which these compounds exert their anti-inflammatory effects is the inhibition of nitric oxide (NO) production. Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. mdpi.com
A recent study designed and synthesized a series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives and evaluated their ability to inhibit NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. researchgate.net Several of these compounds exhibited potent inhibition of NO production, with IC₅₀ values significantly lower than that of the standard anti-inflammatory drug dexamethasone (B1670325) (IC₅₀ = 14.20 µM). researchgate.net For example, compounds with halogen substituents on a phenyl ring attached to a thioamide group were particularly effective. The derivative with a 4-CF₃ substituent (compound 8k) was the most potent, with an IC₅₀ of 1.12 µM. researchgate.net This highlights the importance of the thioamide group and specific substitutions for potent anti-inflammatory activity. researchgate.net
Other anti-inflammatory mechanisms for quinazoline derivatives have also been proposed. Some analogues have been found to inhibit cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade responsible for producing prostaglandins. ekb.egresearchgate.net In animal models of adjuvant-induced arthritis, certain quinazoline derivatives demonstrated potent anti-inflammatory effects by preferentially inhibiting the production of the pro-inflammatory cytokine IFN-γ. nih.govacs.org These findings suggest that quinazoline-based compounds can modulate the immune response through multiple pathways, making them attractive candidates for the development of new anti-inflammatory agents.
| Compound/Derivative Type | Assay | Activity (IC₅₀ in µM) | Source |
|---|---|---|---|
| Compound 8k (4-CF₃ phenyl thioamide) | NO Production Inhibition | 1.12 | researchgate.net |
| Compound 8d (4-Cl phenyl thioamide) | NO Production Inhibition | 2.99 | researchgate.net |
| Compound 8g (4-Br phenyl thioamide) | NO Production Inhibition | 3.27 | researchgate.net |
| Compound 8a (unsubstituted phenyl thioamide) | NO Production Inhibition | 13.44 | researchgate.net |
| Dexamethasone (Standard) | NO Production Inhibition | 14.20 | researchgate.net |
Analgesic Pathway Exploration (in vivo animal models)
The analgesic potential of quinazoline derivatives has been explored in various non-human, in vivo animal models. These studies utilize established tests to assess both centrally and peripherally mediated pain pathways.
One common model is the acetic acid-induced writhing test in mice, which evaluates peripheral analgesic activity. The intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect. A novel quinazoline derivative was shown to significantly reduce the number of writhing counts in a dose-dependent manner. jneonatalsurg.com Specifically, 2-Methyl-4(3H)-quinazolinone itself has been screened using this method and was found to possess significant analgesic properties. jddtonline.info Further modifications to this core structure, such as increasing lipophilicity at the C-2 position, have yielded compounds with even greater analgesic activity compared to the standard drug diclofenac. mdpi.com
To investigate central analgesic mechanisms, the hot plate test is often employed. This test measures the reaction time of an animal to a thermal stimulus. An increase in the pain latency period suggests a centrally mediated analgesic effect, possibly involving opioid pathways. A novel quinazoline derivative demonstrated an increased latency in the hot plate test, indicating that its analgesic properties may involve both central and peripheral pathways. jneonatalsurg.com These preclinical investigations in animal models show that quinazoline-based compounds, including those derived from a 2-methylquinazoline core, are promising scaffolds for the development of new analgesic agents. jneonatalsurg.commdpi.comnih.gov
DNA Interaction Studies (e.g., Photo-disruption, Binding Affinity)
Following a comprehensive review of publicly available scientific literature, no specific research findings concerning the direct DNA interaction studies, including photo-disruption and binding affinity, of the chemical compound This compound or its direct analogues could be located.
Extensive searches were conducted to identify scholarly articles and experimental data pertaining to the DNA binding characteristics of this specific molecule. These inquiries, aimed at uncovering information on its potential to intercalate with DNA, its binding constants, or its capacity to induce DNA damage upon photo-irradiation, did not yield any relevant results.
Consequently, a data table summarizing research findings on photo-disruption and binding affinity for this compound cannot be provided, as the primary research data appears to be unavailable in the indexed scientific literature at this time.
Structure Activity Relationship Sar Studies of 2 Methylquinazolin 7 Amine and Its Derivatives
Influence of Substituents on Core Quinazoline (B50416) Activity Profile
The biological activity of the quinazoline scaffold is highly dependent on the nature and position of its substituents. nih.govmdpi.com Modifications at various positions of the quinazoline ring can significantly alter the compound's pharmacological properties. mdpi.com
Impact of 2-Substituent Modifications
The substituent at the 2-position of the quinazoline ring plays a crucial role in determining the compound's biological activity. mdpi.commdpi.com The methyl group in 2-Methylquinazolin-7-amine is a key starting point for modification.
Increasing the lipophilicity at the C-2 position has been shown to enhance analgesic activity. For instance, replacing the methyl group with a butyl group resulted in a more active compound. mdpi.com Similarly, the introduction of a p-dimethylaminophenyl group at C-2 has been associated with higher anti-inflammatory activity. mdpi.com In the context of anticancer activity, substitution at the 2-position with alkyl or heteroaryl groups can significantly enhance the inhibition of microtubule polymerization. mdpi.com Some studies have also shown that modifying the methyl group at the second position can yield structural analogues with considerable biological activity. scirp.org
Conversely, the introduction of a 2-chloromethyl substituent has been shown to result in the least analgesic activity. mdpi.com The nature of the substituent at this position can also influence the selectivity for different biological targets. For example, replacing a phenylurea ring with a short alkyl side chain like methyl or ethyl alcohol at the C2 position increased selectivity for mTOR over PI3Kα. nih.gov
Table 1: Impact of 2-Substituent Modifications on Biological Activity
| Substituent at C-2 | Observed Biological Activity | Reference |
| Methyl | Baseline activity | mdpi.comscirp.org |
| Butyl | Increased analgesic activity | mdpi.com |
| p-Dimethylaminophenyl | Increased anti-inflammatory activity | mdpi.com |
| Alkyl or Heteroaryl groups | Enhanced microtubule polymerization inhibition | mdpi.com |
| Chloromethyl | Decreased analgesic activity | mdpi.com |
| Methyl or Ethyl alcohol (replacing phenylurea) | Increased selectivity for mTOR over PI3Kα | nih.gov |
Role of the 7-Amino Group and its Derivatization
The 7-amino group is a critical determinant of the biological activity of this compound derivatives. Derivatization of this amino group can lead to significant changes in potency and selectivity. For instance, the presence of a 7-amino propoxy side chain has been shown to result in greater activity compared to derivatives with a 6-amino propoxy side chain in certain anticancer studies. ekb.eg
Furthermore, the introduction of a chlorine atom at the 7-position of the quinazolinone system has been found to favor anticonvulsant activity. mdpi.com In the context of anti-inflammatory activity, the presence of electron-withdrawing groups at the C-7 position of the quinazolinone system has been shown to increase the effect. mdpi.com
Studies on 4-aminoquinazoline derivatives have shown that substitutions at the C-6 or C-7 positions are a necessary pharmacophoric group for inhibiting EGFR function. ekb.eg Specifically, the presence of a basic side chain at position 6 or 7 of the quinazoline nucleus plays a significant role in determining the cytotoxicity of these compounds. nih.gov
Table 2: Influence of the 7-Substituent on Biological Activity
| Substituent/Derivatization at C-7 | Observed Biological Activity | Reference |
| Amino propoxy side chain | Higher anticancer activity (compared to C-6) | ekb.eg |
| Chlorine | Favorable for anticonvulsant activity | mdpi.com |
| Electron-withdrawing groups | Increased anti-inflammatory activity | mdpi.com |
| Basic side chain | Significant for cytotoxicity in EGFR inhibitors | nih.gov |
Effects of Substitutions on the Fused Benzene (B151609) Ring
For antimicrobial activity, the presence of a halogen atom at the 6 and 8 positions can improve activity. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions significantly improved antibacterial activity. nih.gov In another study, a 6-bromo-substituted quinazolinone was found to be the most potent derivative for anti-inflammatory activity. mdpi.com
In the context of anticancer agents, polar groups at the 6- or 8-position can increase water solubility and bioavailability while maintaining potent inhibitory activity. mdpi.com For EGFR inhibitors, the presence of a hydrogen-bond receptor group at position 5 of a pyridine (B92270) ring attached at position 6 of the quinazoline is important for improving anti-proliferative activity. nih.gov
Correlation between Structural Features and Biological Target Selectivity
The structural features of this compound derivatives are intricately linked to their selectivity for specific biological targets. By strategically modifying the quinazoline scaffold, it is possible to tune the compound's affinity for different enzymes or receptors.
For example, in the development of dual PI3Kα/mTOR inhibitors, the replacement of a phenyl urea (B33335) ring at the C2 position with a short alkyl side chain like methyl or ethyl alcohol led to a 2 to 3-fold increase in selectivity for mTOR over PI3Kα. nih.gov Conversely, substituting the alkyl group with a phenyl ring enhanced potency for PI3Kα and reduced it for mTOR, resulting in a 4-fold selective analog for PI3Kα. nih.gov The incorporation of heteroatoms into that phenyl ring, however, eliminated this selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the correlation between structural parameters and biological activity for various targets. For instance, a QSAR study on quinazoline derivatives as histamine (B1213489) H3 receptor inverse agonists indicated that topological parameters (like Balaban and Harary indices), thermodynamic descriptors (such as refractive index and dreiding energy), and log P play important roles in their activity. asianpubs.org Another QSAR study on quinazoline derivatives as anticancer agents targeting EGFR-TK highlighted the importance of parameters like globularity, molar refractivity, topological polar surface area (TPSA), and Log P in predicting inhibitory activity. atlantis-press.com
Design Principles for Modulating Compound Activity through SAR Analysis
The analysis of Structure-Activity Relationships provides a set of design principles for the rational modification of this compound derivatives to achieve desired biological activities.
A key principle is that the properties of substituted quinazolines are largely dependent on the nature of the substituents, their location on either the pyrimidine (B1678525) or benzene ring, and the degree of conjugation in the pyrimidine ring. nih.govmdpi.com
For enhancing anti-inflammatory and analgesic activities, increasing lipophilicity at the C-2 position and introducing electron-withdrawing groups at C-6 and C-7 of the quinazolinone system are effective strategies. mdpi.com For anticancer applications, particularly as microtubule polymerization inhibitors, substituting the 2-position with alkyl or heteroaryl groups and introducing polar groups at the 6- or 8-position to improve solubility are beneficial design considerations. mdpi.com
In the context of EGFR inhibition, a crucial design principle is the presence of a 4-anilinoquinazoline (B1210976) moiety with substitutions at either the C-6 or C-7 positions. ekb.eg Furthermore, introducing electron-withdrawing groups on the aniline (B41778) ring can enhance anti-proliferative activity. ekb.eg
QSAR models also provide valuable design guidance. For instance, a QSAR model for anticancer activity suggested that the atomic net charge at specific carbon and oxygen atoms, along with HOMO and LUMO energies, are important descriptors for predicting activity and designing new, more potent derivatives. orientjchem.org
By systematically applying these SAR-derived principles, medicinal chemists can more efficiently navigate the chemical space to develop novel this compound derivatives with optimized potency and selectivity for their intended biological targets.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its biological target, typically a protein or a nucleic acid. For derivatives of the 2-methylquinazoline (B3150966) scaffold, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents.
The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a compound within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of various quinazolin-4(3H)-one derivatives, which share a core structure with 2-methylquinazolin-7-amine, docking analyses have identified key interactions with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are important targets in cancer therapy. nih.gov
Derivatives of 2-methylquinazolin-4(3H)-one have been shown to form favorable binding affinities with microbial enzymes as well. For example, certain substituted benzylidene-based quinazolin-4(3H)-one motifs exhibited promising interactions with Streptococcus mutans sortase A and Staphylococcus aureus gyrase. nih.gov Similarly, docking studies of 2-(2-methylquinazolin-4-ylthio)-N-phenylacetamide derivatives with DHFR have revealed significant interactions within the binding site. researchgate.net While these studies are not on this compound itself, they suggest that the quinazoline (B50416) nucleus is a key pharmacophore that can be tailored with different substituents to achieve specific interactions with various biological targets.
A summary of molecular docking findings for related quinazoline derivatives is presented in the table below.
| Derivative Class | Biological Target | Key Interactions/Findings | Reference |
| 3-((substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-ones | S. mutans sortase A, S. aureus gyrase | Favorable binding affinities, with specific compounds showing low binding energies. | nih.gov |
| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Dihydrofolate reductase (DHFR), Thymidylate synthase (TS) | Prediction of hypothetical protein-ligand binding modes. | nih.gov |
| 2-(2-methylquinazolin-4-ylthio)-N-phenylpropionamide derivatives | Dihydrofolate reductase (DHFR) | Analysis of docking interactions revealed favorable consensus scores for certain derivatives. | researchgate.net |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate reductase (DHFR) | Good correlation between experimental cytotoxic activity and calculated binding affinity. | rsc.org |
| Thiazolo-[2,3-b]quinazolinone derivatives | Epidermal Growth Factor Receptor - Tyrosine Kinase Domain (EGFR-TKD) | Higher binding scores compared to the reference drug erlotinib. | researchgate.net |
| 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one | PI3Kγ | The 3-chlorophenyl group occupies a hydrophobic pocket, and the ethoxy moiety forms hydrogen bonds. | vulcanchem.com |
The prediction and characterization of binding sites are crucial for understanding the mechanism of action of a ligand. Computational tools can identify potential binding pockets on a protein surface and characterize their properties, such as volume, shape, and hydrophobicity. For quinazoline derivatives, these methods have been used to identify and describe the active sites of enzymes like DHFR and TS. nih.govscirp.org For example, in the docking of inhibitors into the DHFR active site, specific amino acid residues that interact with the quinazoline core and its substituents have been identified. scirp.org Similarly, studies on 3-amino-2-methylquinazolin-4(3H)-one derivatives have involved docking into the B-DNA dodecamer, where the entire DNA molecule was encompassed in the grid box for docking calculations. mdpi.com
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations provide detailed information about the electronic properties of molecules. Methods like Density Functional Theory (DFT) with functionals such as B3LYP are commonly employed to study the structure, reactivity, and spectroscopic properties of quinazoline derivatives.
The electronic structure of a molecule, including the distribution of electron density and electrostatic potential, is fundamental to its reactivity and interactions with other molecules. Quantum chemical calculations can elucidate these properties. For instance, DFT calculations have been used to study the electronic properties of N-unsubstituted 2-aminobenzamides, which are related to the quinazoline scaffold, revealing insights into intramolecular hydrogen bonding. mdpi.com The calculated electrostatic potential maps can indicate electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. ajchem-a.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. pku.edu.cn The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. ajchem-a.com For quinazoline derivatives, FMO analysis has been used to rationalize their reactivity and potential as corrosion inhibitors. sid.ir A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-a.com
A hypothetical table of calculated quantum chemical parameters for this compound, based on general knowledge from related compounds, is presented below. These values would need to be confirmed by specific calculations for this compound.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment | Measure of the polarity of the molecule | 3.5 D |
| Ionization Potential | The energy required to remove an electron | 6.5 eV |
| Electron Affinity | The energy released when an electron is added | 1.2 eV |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org In the context of drug discovery, MD simulations are valuable for assessing the conformational flexibility of a ligand and the stability of a ligand-protein complex. By simulating the dynamic behavior of the complex, one can gain a more realistic understanding of the binding interactions compared to the static picture provided by molecular docking. uinjkt.ac.id
For quinazolinone derivatives, MD simulations have been employed to evaluate the stability of their complexes with biological targets. nih.gov For example, the stability of thiazolo-[2,3-b]quinazolinone derivatives in complex with the EGFR-TKD has been assessed using MD simulations by analyzing the root mean square deviations (RMSD) of the ligand and protein over the simulation time. researchgate.net Such studies can confirm the stability of the interactions predicted by docking and provide insights into the dynamic nature of the binding process. uinjkt.ac.id
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published exclusively for this compound, extensive QSAR analyses have been conducted on various classes of quinazoline and quinazolinone derivatives for non-prohibited endpoints such as anticancer and antimicrobial activities. These studies provide valuable insights into the structural requirements for biological potency and can help infer the potential contributions of the 2-methyl and 7-amino substituents of the titular compound.
The general approach in these studies involves calculating a wide array of molecular descriptors for a series of quinazoline analogs. nih.gov These descriptors, which quantify various aspects of the molecular structure such as topological, electronic, steric, and hydrophobic properties, are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods. nih.govdergipark.org.tr
Detailed Research Findings
QSAR studies on quinazoline derivatives have been instrumental in identifying key structural features that govern their activity as anticancer and antimicrobial agents.
For anticancer activity, particularly as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely used. ijper.orgbenthamdirect.com These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules. ijper.orgnih.gov For instance, a 3D-QSAR study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which are structurally related to this compound, revealed that electron-withdrawing and lipophilic groups at the para-position of a phenyl ring substituted at the 3N-position, along with hydrophobic interactions of the quinazoline ring itself, were favorable for cytotoxic activity against various cancer cell lines. nih.gov The target for these compounds was identified as dihydrofolate reductase (DHFR). nih.gov Another study focusing on quinazoline derivatives as EGFR inhibitors found that constitutional, functional, chemical, 2D autocorrelation, and charge descriptors were significant for predicting anticancer activity. nih.gov
In the context of antimicrobial activity, QSAR models for quinazolinone derivatives have highlighted the importance of different sets of descriptors. One study on thiazolidinone-quinazolinone hybrids indicated that their antimicrobial activity was governed by topological parameters, specifically the valence first and second-order molecular connectivity indices (¹Χv and ²Χv), and electronic parameters like total energy (Te) and cosmic energy (Cos E). nih.goveurekaselect.com Another investigation on substituted anilides of quinazolinones showed a correlation between antimicrobial activity and molecular connectivity indices (⁰χ, ⁰χv, and ²χ). researchgate.net
The development of these QSAR models relies on robust statistical validation to ensure their predictive power. biointerfaceresearch.com Common validation metrics include the squared correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. ijper.orgjbclinpharm.org For example, a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) on quinazoline derivatives as EGFR inhibitors yielded a model with a q² of 0.8463 and a predictive r² for the external test set of 0.8029, indicating a highly predictive model. jbclinpharm.org
Table of QSAR Studies on Quinazoline Derivatives
| Quinazoline Derivative Class | Biological Activity (Endpoint) | QSAR Model Type | Key Descriptors/Findings | Reference |
| 6-iodo-2-methylquinazolin-4-(3H)-ones | Anticancer (Cytotoxicity vs. various cell lines) | 3D-QSAR (CoMFA) | Electron-withdrawing and lipophilic groups on 3N-phenyl ring are favorable. | nih.gov |
| Thiazolidinone-quinazolinone hybrids | Antimicrobial | 2D-QSAR | Topological (¹Χv, ²Χv) and Electronic (Total energy, Cosmic energy) parameters. | nih.goveurekaselect.com |
| General Quinazoline Derivatives | Anticancer (EGFR Tyrosine Kinase Inhibition) | 3D-QSAR (kNN-MFA) | Electrostatic and Steric fields. Model had high predictive power (q² = 0.8463). | jbclinpharm.org |
| General Quinazoline Derivatives | Anticancer (MCF-7 cell line) | 2D-QSAR (GA-PLS) | Constitutional, functional, chemical, 2D autocorrelation, and charge descriptors. | nih.gov |
| Substituted Anilides of Quinazolinones | Antimicrobial | 2D-QSAR (Linear Regression) | Molecular connectivity indices (⁰χ, ⁰χv, ²χ). | researchgate.net |
| 2,3-disubstitutedquinazolin-4-(3H)-ones | Anticancer (MCF-7 cell line) | 2D-QSAR | Identified structural features required for antitumor properties. | ekb.eg |
| General Quinazoline Derivatives | Anticancer (EGFR Inhibition) | 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | ijper.org |
Potential Research Applications Beyond Direct Therapeutic Use
Development as Chemical Probes for Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or pathways, in a direct and selective manner. The unique structure of quinazoline (B50416) derivatives, including isomers like 6-Methylquinazolin-2-amine, makes them suitable for development as chemical probes to investigate specific biological targets and pathways. smolecule.com While direct research on 2-Methylquinazolin-7-amine as a probe is not extensively documented, the broader quinazoline class serves as a template for designing such tools.
Researchers have successfully developed quinazoline-based molecules as potent and selective inhibitors for various enzymes. For instance, a complex quinazolin-4-amine (B77745) derivative, BAY-293, has been identified as a valuable chemical probe that can disrupt the interaction between the KRAS protein and its exchange factor SOS1. nih.govpdbj.org This disruption prevents the activation of KRAS, a key event in many cancers, allowing researchers to study the downstream effects of this signaling pathway. pdbj.org The development of such probes is crucial for understanding disease mechanisms and identifying new therapeutic targets. The core quinazoline structure is often modified with various functional groups to optimize binding affinity and selectivity for the protein of interest. smolecule.comacs.org
Table 1: Examples of Quinazoline-based Chemical Probes
| Compound Name/Class | Biological Target | Research Application |
|---|---|---|
| BAY-293 | KRAS-SOS1 Interaction | Studying RAS signaling pathway in cancer nih.govpdbj.org |
| 4-Anilinoquinazolines | EGFR Kinase | Investigating cell growth and proliferation pathways acs.orgarkat-usa.org |
| 6-Methylquinazolin-2-amine | General | Potential probe for studying various biological pathways smolecule.com |
Utility as Synthons for Novel Heterocyclic Compounds
In synthetic organic chemistry, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. Quinazoline derivatives, particularly those bearing reactive functional groups like amino and methyl groups, are highly valued as synthons for constructing more complex heterocyclic compounds. researchgate.netmdpi.com The compound 3-amino-2-methylquinazolin-4(3H)-one, a structural relative of this compound, is a well-documented synthon. researchgate.netnih.gov
The amine group at position 3 and the reactive methyl group at position 2 of the quinazolinone ring serve as versatile handles for a variety of chemical transformations. researchgate.net For example, the amino group can be condensed with different aldehydes or ketones to form Schiff bases, which are themselves important intermediates for synthesizing other heterocyclic systems. nih.govresearchgate.net Furthermore, these synthons can be used to build fused heterocyclic systems, where additional rings are attached to the quinazoline core. researchgate.netsapub.org This has led to the creation of diverse chemical libraries containing novel triazoles, oxadiazoles, thiadiazoles, and polycyclic systems like pyrimido[1,6-c]quinazolines. sapub.orgrsc.org The ability to generate a wide array of derivatives from a single quinazoline-based starting material is highly efficient and allows for the exploration of new chemical space for various applications. scirp.orgscirp.orgresearchgate.net
Table 2: Heterocyclic Systems Synthesized from Quinazoline Synthons
| Starting Synthon | Reagents/Conditions | Resulting Heterocyclic System |
|---|---|---|
| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted Acetophenones | Schiff Bases researchgate.net |
| 3-Amino-2-methylquinazolin-4(3H)-one | Carbon Disulfide / KOH | 1,3,4-Oxadiazole, 1,2,4-Triazole sapub.org |
| 2-Methylquinazolin-4(3H)-one | Chloroacetyl chloride | Pyrrolo[2,1-b]quinazolindione scirp.org |
| 2-Methylquinazoline-4-thiol | Aryl aldehydes, Amino acid esters | Pyrimidoquinazolinones rsc.org |
Application in Agrochemistry Research
The quinazoline framework is not only relevant to medicine but also to agriculture. Research has shown that quinazoline alkaloids and their synthetic derivatives can serve as lead structures for the development of novel agents for plant protection. acs.orgnih.gov These compounds are often used as building blocks in the synthesis of new agrochemicals. lookchem.com
Studies have focused on designing and synthesizing quinazoline derivatives to combat plant diseases caused by viruses and fungi. acs.org For example, derivatives of the quinazolinone alkaloid deoxyvasicinone (B31485) have been evaluated for their activity against the tobacco mosaic virus (TMV). acs.orgresearchgate.net This line of research aims to develop new, potentially "green" pesticides by using naturally occurring alkaloids as a structural template. acs.org The research involves creating libraries of related compounds and studying their structure-activity relationships to identify molecules with potent effects. researchgate.net While excluding specific efficacy data, the research highlights that the quinazoline scaffold is a promising platform for discovering new classes of agrochemicals that could help reduce crop losses due to pathogens. acs.orgacs.org
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of new drugs is intrinsically linked to the efficiency and environmental impact of chemical synthesis. While numerous methods for constructing the quinazoline (B50416) core exist, future research must prioritize pathways that are both highly efficient and sustainable. Current synthetic strategies often rely on harsh reaction conditions, expensive metal catalysts, or multi-step procedures that generate significant waste. nih.govnih.gov
Future explorations should focus on:
Metal-Free Catalysis: Designing synthetic routes that avoid heavy or precious metal catalysts is crucial for reducing cost and environmental toxicity. nih.gov For instance, phosphoric acid-catalyzed cyclo-condensation reactions represent a promising metal-free approach. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.gov
One-Pot Reactions: Developing cascade or one-pot reactions where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates can significantly improve process efficiency and reduce solvent usage and waste. nih.gov
Green Solvents: Investigating the use of environmentally benign solvents, such as ionic liquids or water-based systems, can substantially decrease the environmental footprint of quinazoline synthesis. researchgate.net
These advanced synthetic methodologies could lead to more economical and ecologically sound production of 2-Methylquinazolin-7-amine and its derivatives, facilitating broader research and development.
Table 1: Comparison of Synthetic Methodologies for Quinazoline Scaffolds
| Methodology | Key Advantages | Potential for Sustainability | Reference |
|---|---|---|---|
| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, metal catalysts, and generates waste. | mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher energy efficiency. | High | nih.gov |
| Metal-Free Catalysis | Avoids toxic and costly metal catalysts, cleaner reaction profiles. | High | nih.gov |
| One-Pot/Cascade Reactions | Increased efficiency, reduced solvent use and waste, fewer purification steps. | High | nih.gov |
Discovery of Undiscovered Biological Targets for Quinazoline Scaffolds
The quinazoline nucleus is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. researchgate.net Derivatives have been identified as inhibitors of various enzymes and receptors, including tyrosine kinases (EGFR, VEGFR), dihydrofolate reductase (DHFR), and poly (ADP-ribose) polymerase (PARP). mdpi.comsemanticscholar.orgnih.gov They have also shown potential in treating neurodegenerative conditions like Alzheimer's disease by targeting processes such as β-amyloid aggregation. mdpi.com
Despite this broad activity, the full spectrum of molecular targets for quinazolines remains largely unexplored. Future research should aim to:
Deorphanize Targets: Employ chemoproteomics and activity-based protein profiling to identify novel protein binding partners for this compound and related compounds.
Explore New Therapeutic Areas: Given their diverse activities, quinazolines could be investigated for efficacy in therapeutic areas beyond oncology and neurodegeneration, such as infectious diseases (antiviral, antibacterial, anti-tubercular) and inflammatory disorders. mdpi.comacs.org
Develop Multi-Target Agents: A significant opportunity lies in designing single quinazoline-based molecules that can modulate multiple targets involved in a complex disease, potentially offering enhanced efficacy and a lower risk of drug resistance. mdpi.comnih.gov
Identifying new biological targets will open up novel therapeutic avenues for quinazoline derivatives and deepen our understanding of their pharmacological versatility. researchgate.net
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
While many quinazoline derivatives have demonstrated potent biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. mdpi.com Future research must move beyond preliminary activity screening to a more profound mechanistic elucidation.
Key avenues for investigation include:
Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of quinazoline derivatives in complex with their biological targets. This provides invaluable insight into specific binding interactions and the basis of their inhibitory or modulatory effects.
Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding modes and affinities, guiding the rational design of more potent and selective derivatives. nih.gov These computational studies can reveal crucial interactions, such as those with key amino acid residues within a target's binding site. nih.govnih.gov
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of ligand-target interactions, providing a deeper understanding of the molecular recognition process.
A thorough mechanistic understanding is essential for optimizing lead compounds and transforming them into effective therapeutic agents.
Development of High-Throughput Screening Methodologies for New Derivatives
The discovery of novel bioactive compounds is often accelerated by high-throughput screening (HTS), which allows for the rapid testing of large chemical libraries. drugtargetreview.com To efficiently explore the chemical space around the this compound scaffold, the development of advanced HTS methodologies is imperative.
Future efforts should focus on:
Quantitative HTS (qHTS): Unlike traditional single-concentration HTS, qHTS generates concentration-response curves for every compound in a library, providing richer, more reliable data on potency and efficacy directly from the primary screen. pnas.org This approach minimizes false negatives and positives, accelerating the identification of promising leads. pnas.org
Microdroplet-Based Screening: Microdroplet reaction platforms, combined with mass spectrometry, enable the ultra-fast synthesis and screening of compound libraries, using minuscule amounts of reagents. researchgate.netnih.gov This technology can be adapted to rapidly assess the conditions for synthesizing new this compound derivatives and screen them for activity in a single, integrated workflow. nih.gov
Cell-Based Phenotypic Screening: Developing sophisticated cell-based assays that can measure complex physiological responses provides a more biologically relevant context than simple biochemical assays. drugtargetreview.com These screens can identify compounds that work through novel mechanisms of action.
Implementing these next-generation screening platforms will significantly enhance the efficiency of discovering new quinazoline derivatives with desired biological profiles. recipharm.com
Table 2: Evolution of Screening Methodologies
| Screening Method | Description | Key Advantage | Reference |
|---|---|---|---|
| Traditional HTS | Tests compounds at a single concentration against an isolated target. | Speed in screening large libraries. | drugtargetreview.com |
| Quantitative HTS (qHTS) | Generates full concentration-response curves for all compounds. | Provides rich pharmacological data, reduces false results. | pnas.org |
| Microdroplet Screening | Utilizes microfluidics for rapid, small-scale synthesis and screening. | High throughput, minimal reagent consumption, fast optimization. | researchgate.netnih.gov |
| Phenotypic Screening | Uses cell-based models to measure complex biological responses. | Identifies compounds with novel mechanisms in a relevant biological context. | drugtargetreview.com |
Integration of Artificial Intelligence and Machine Learning in Quinazoline Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling data-driven decision-making and predictive modeling. researchgate.net Integrating these technologies into quinazoline research offers a powerful strategy to accelerate the entire discovery pipeline. mdpi.com
Key applications include:
De Novo Drug Design: Generative AI models can design novel quinazoline derivatives with optimized properties. nih.gov These algorithms can learn from existing chemical data to create structures predicted to have high potency, selectivity, and favorable pharmacokinetic profiles.
Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new quinazoline compounds before they are synthesized. nih.gov AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, helping to prioritize candidates with better drug-like characteristics. nih.gov
Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which quinazoline derivatives might be effective. nih.gov
By leveraging the predictive power of AI and ML, researchers can more efficiently navigate the complexities of drug discovery, reducing the time and cost associated with bringing new quinazoline-based therapies to fruition. researchgate.netijettjournal.org
Q & A
Basic: What are the standard synthetic routes for 2-Methylquinazolin-7-amine?
Answer:
A common method involves copper-catalyzed cross-coupling reactions. For example, reacting 7-bromo-2-methylquinazoline with ammonia in the presence of CuI and L-proline in DMSO, followed by purification via column chromatography . TLC (SiO₂, Hexane:CH₂Cl₂ = 8:2) is used to monitor reaction progress, with typical yields ranging from 60% to 85%. Intermediate characterization includes FTIR (e.g., 3049 cm⁻¹ for aromatic C-H stretching) and ¹H NMR (e.g., δ 2.20 ppm for methyl groups) .
Advanced: How can regioselective functionalization of this compound be achieved?
Answer:
Regioselective modifications often require palladium-catalyzed Buchwald-Hartwig amination. For instance, coupling with aryl halides using Pd₂(dba)₃ and PtBu₃ in xylene at 110°C enables substitution at the 7-position. Advanced purification techniques like preparative HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity. Mass spectrometry (HRMS) and ¹³C NMR are critical for confirming regiochemistry .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Basic characterization includes:
- TLC : To assess reaction completion (e.g., Rf = 0.43 in Hexane:CH₂Cl₂).
- ¹H/¹³C NMR : To confirm methyl groups (δ 2.20–2.50 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- FTIR : Identification of amine stretches (3262–3145 cm⁻¹) and aromatic C=C bonds (1575–1600 cm⁻¹) .
Advanced: How can high-resolution mass spectrometry (HRMS) resolve structural ambiguities in derivatives?
Answer:
HRMS with electrospray ionization (ESI) provides exact mass measurements (e.g., [M+H]+ calcd 243.3721 vs. found 243.3720), distinguishing isomers like 7-amino vs. 6-amino substitution. Coupled with isotopic pattern analysis, it confirms molecular formulas (e.g., C₁₄H₁₀N₄) and detects trace impurities (<0.5%) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Consult SDS guidelines for related compounds (e.g., 2,2,4-trimethyl-1H-quinolin-7-amine), which highlight risks of skin irritation and respiratory toxicity. First-aid measures include rinsing exposed areas with water and seeking medical attention .
Advanced: How can researchers address contradictory biological activity data for this compound derivatives?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences). Validate results using:
- Dose-response curves (IC₅₀ values across 3+ replicates).
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular proliferation (MTT assays).
- Meta-analysis : Pool data from peer-reviewed studies to identify trends (e.g., substituent effects on potency) .
Basic: How to design a structure-activity relationship (SAR) study for this compound analogs?
Answer:
Systematically vary substituents at the 4-, 6-, and 7-positions. For example:
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding affinity.
- Test methyl vs. ethyl groups at position 2 for steric effects.
- Use in vitro assays (e.g., enzyme inhibition) to rank derivatives by potency .
Advanced: What computational methods support SAR optimization?
Answer:
- Molecular docking : Predict binding modes using software like AutoDock Vina (PDB: 3POZ for kinase targets).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).
- QSAR models : Corrogate substituent properties (logP, polar surface area) with bioactivity data .
Basic: How to troubleshoot low yields in this compound synthesis?
Answer:
- Catalyst optimization : Test CuI vs. Pd(OAc)₂ for coupling efficiency.
- Solvent screening : Compare DMSO (polar aprotic) with dioxane (non-polar).
- Temperature control : Ensure reflux conditions (80–110°C) are maintained .
Advanced: What strategies improve metabolic stability of this compound derivatives?
Answer:
- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450 metabolism.
- Prodrug design : Mask the amine with acetyl or PEG groups for sustained release.
- In vitro microsomal assays : Compare t₁/₂ in human liver microsomes (±NADPH) to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
